molecular formula C11H18ClN B6159282 (1S)-1-(2,4,5-trimethylphenyl)ethan-1-amine hydrochloride CAS No. 2613299-37-7

(1S)-1-(2,4,5-trimethylphenyl)ethan-1-amine hydrochloride

Cat. No.: B6159282
CAS No.: 2613299-37-7
M. Wt: 199.7
InChI Key:
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Description

(1S)-1-(2,4,5-trimethylphenyl)ethan-1-amine hydrochloride is an organic compound with a specific stereochemistry, characterized by the presence of a chiral center. This compound is often used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S)-1-(2,4,5-trimethylphenyl)ethan-1-amine hydrochloride typically involves the reduction of the corresponding ketone, (1S)-1-(2,4,5-trimethylphenyl)ethanone, followed by amination. The reduction can be achieved using reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under controlled conditions. The amination step involves the use of ammonia or an amine source in the presence of a suitable catalyst.

Industrial Production Methods

Industrial production of this compound may involve more scalable methods, such as catalytic hydrogenation, which allows for the efficient reduction of the ketone to the amine. The hydrochloride salt is then formed by reacting the free amine with hydrochloric acid.

Chemical Reactions Analysis

Types of Reactions

(1S)-1-(2,4,5-trimethylphenyl)ethan-1-amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile.

    Reduction: The compound can be further reduced to form secondary or tertiary amines.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.

    Substitution: Electrophilic reagents such as nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, and halogens (Cl2, Br2) for halogenation.

Major Products

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of nitro, sulfonyl, or halogenated derivatives.

Scientific Research Applications

(1S)-1-(2,4,5-trimethylphenyl)ethan-1-amine hydrochloride is used in various fields of scientific research:

    Chemistry: As a chiral building block in the synthesis of complex organic molecules.

    Biology: In studies involving enzyme-substrate interactions and protein-ligand binding.

    Medicine: As a potential pharmaceutical intermediate in the development of new drugs.

    Industry: In the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (1S)-1-(2,4,5-trimethylphenyl)ethan-1-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    (1S)-1-(2,4,5-trimethylphenyl)ethanone: The ketone precursor to the amine.

    (1S)-1-(2,4,5-trimethylphenyl)ethanol: The alcohol derivative of the compound.

Uniqueness

(1S)-1-(2,4,5-trimethylphenyl)ethan-1-amine hydrochloride is unique due to its specific stereochemistry and the presence of a chiral center, which can impart distinct biological activity and selectivity in its interactions with molecular targets.

Properties

CAS No.

2613299-37-7

Molecular Formula

C11H18ClN

Molecular Weight

199.7

Purity

95

Origin of Product

United States

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